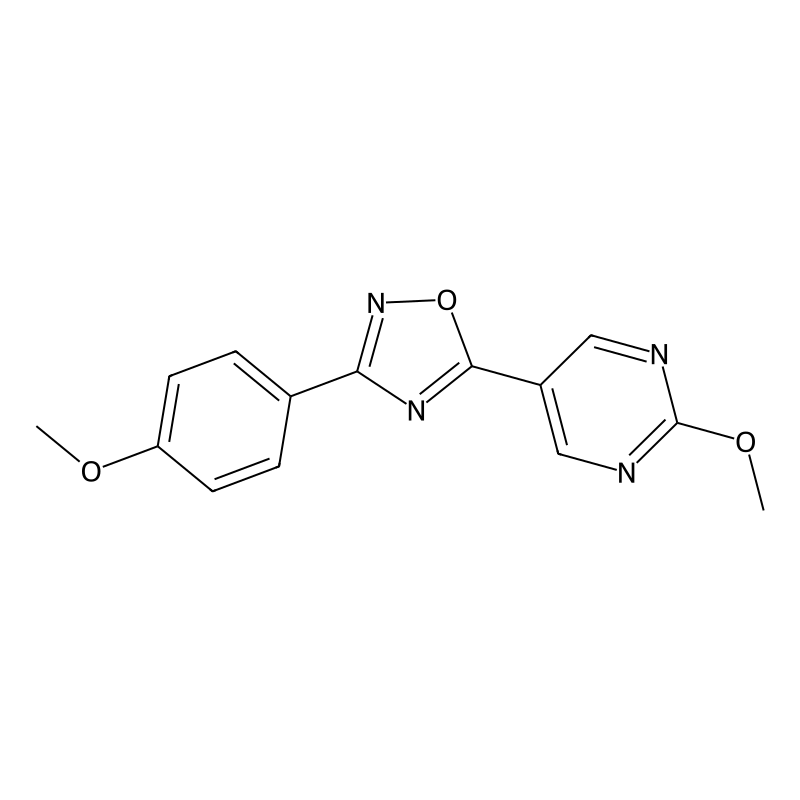

2-methoxy-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrimidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Potential Antimicrobial Activity:

Studies suggest that 3-(4-Methoxyphenyl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole may possess antimicrobial properties. Research published in the journal "Bioorganic & Medicinal Chemistry Letters" investigated the synthesis and biological evaluation of various oxadiazole derivatives, including this compound. The study identified the compound as exhibiting moderate antibacterial activity against certain Gram-positive bacteria strains, including Staphylococcus aureus and Bacillus subtilis [].

2-Methoxy-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrimidine is a complex organic compound characterized by its unique structural features, which include a pyrimidine core and an oxadiazole moiety. The molecular formula of this compound is , with a molecular weight of approximately 378.39 g/mol. The presence of methoxy and phenyl groups contributes to its chemical properties and potential biological activity.

- Oxidation: Potentially leading to the formation of more reactive functional groups.

- Reduction: Modifying the oxidation state of specific atoms, which can alter the molecule's reactivity.

- Substitution Reactions: Nucleophilic or electrophilic substitutions can replace certain groups, thereby modifying the compound's properties and enhancing its reactivity.

The specific conditions under which these reactions occur can significantly influence the yield and purity of the final products.

Research indicates that 2-methoxy-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrimidine may exhibit notable biological activities. Preliminary studies suggest potential applications in medicinal chemistry, particularly as an anti-cancer agent or antimicrobial compound. The interactions with biological targets, such as enzymes or receptors, could modulate various biochemical pathways, leading to therapeutic effects. Further investigations are necessary to elucidate its mechanism of action and pharmacological profile.

The synthesis of 2-methoxy-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrimidine typically involves multi-step synthetic routes that may include:

- Formation of the Oxadiazole Ring: This can be achieved through cyclization reactions involving suitable precursors.

- Pyrimidine Construction: The pyrimidine ring can be synthesized using various methods such as condensation reactions.

- Functional Group Modifications: Introducing methoxy and phenyl groups through substitution reactions.

Optimizing reaction conditions such as temperature, solvents, and catalysts is crucial for achieving high yields and purity in both laboratory and industrial settings.

The compound has several potential applications across various fields:

- Medicinal Chemistry: As a candidate for drug development due to its possible anti-cancer and antimicrobial properties.

- Material Science: Its unique structural features may contribute to the development of advanced materials with specific functionalities.

- Biological Research: As a model compound for studying interactions at the molecular level.

Interaction studies are essential for understanding how 2-methoxy-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrimidine interacts with biological targets. These studies typically involve:

- Binding Affinity Tests: To determine how strongly the compound binds to specific receptors or enzymes.

- Selectivity Profiling: Assessing how selective the compound is towards its targets compared to similar molecules.

- Downstream Signaling Pathways: Investigating how binding affects cellular processes and signaling pathways.

Such studies provide insights into the therapeutic potential and mechanism of action of the compound.

Similar compounds include:

- N-(2-methoxyphenyl)-3-nitro-beta-oxobenzenpropionamide

- N-(2-methoxy-5-methylphenyl)-3-methyl-1-phenyl-1H-thieno(2,3-C)pyrazole-5-carboxamide

- 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid

- 2-Methoxy-6-(4-methoxyphenyl)-3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine

Uniqueness

The uniqueness of 2-methoxy-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrimidine lies in its combination of functional groups and structural motifs. The presence of both oxadiazole and pyrimidine rings along with methoxy substitutions provides distinct chemical properties that set it apart from similar compounds. This unique structure may enhance its biological activity and applicability in medicinal chemistry compared to other compounds lacking these specific features.